molecular formula C18H18ClFN4O3 B1425076 N-(4-chlorophenyl)-4-(4-fluoro-5-methyl-2-nitrophenyl)piperazine-1-carboxamide CAS No. 1262222-58-1

N-(4-chlorophenyl)-4-(4-fluoro-5-methyl-2-nitrophenyl)piperazine-1-carboxamide

Cat. No.: B1425076
CAS No.: 1262222-58-1
M. Wt: 392.8 g/mol
InChI Key: DLHWTWPKUOALEL-UHFFFAOYSA-N
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Description

N-(4-chlorophenyl)-4-(4-fluoro-5-methyl-2-nitrophenyl)piperazine-1-carboxamide is a synthetic small molecule characterized by a piperazine-carboxamide backbone with a 4-chlorophenyl group at the carboxamide nitrogen and a substituted phenyl ring at the piperazine nitrogen. The phenyl substitution pattern includes a nitro group at position 2, fluorine at position 4, and a methyl group at position 5, distinguishing it from related compounds. The compound is synthesized with 95% purity (CAS: 1262222-58-1) and is primarily used in research settings, though its specific biological targets or therapeutic applications remain underexplored .

Properties

IUPAC Name

N-(4-chlorophenyl)-4-(4-fluoro-5-methyl-2-nitrophenyl)piperazine-1-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H18ClFN4O3/c1-12-10-16(17(24(26)27)11-15(12)20)22-6-8-23(9-7-22)18(25)21-14-4-2-13(19)3-5-14/h2-5,10-11H,6-9H2,1H3,(H,21,25)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DLHWTWPKUOALEL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1F)[N+](=O)[O-])N2CCN(CC2)C(=O)NC3=CC=C(C=C3)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H18ClFN4O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

392.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-chlorophenyl)-4-(4-fluoro-5-methyl-2-nitrophenyl)piperazine-1-carboxamide typically involves a multi-step process:

    Formation of the piperazine ring: The piperazine ring can be synthesized through the reaction of ethylenediamine with a suitable dihaloalkane under basic conditions.

    Substitution with 4-chlorophenyl group: The piperazine ring is then reacted with 4-chlorobenzoyl chloride in the presence of a base such as triethylamine to introduce the 4-chlorophenyl group.

    Introduction of 4-fluoro-5-methyl-2-nitrophenyl group: The final step involves the reaction of the intermediate compound with 4-fluoro-5-methyl-2-nitrobenzoyl chloride under similar conditions to yield the target compound.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This can include the use of advanced catalytic systems, continuous flow reactors, and purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

N-(4-chlorophenyl)-4-(4-fluoro-5-methyl-2-nitrophenyl)piperazine-1-carboxamide can undergo various chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.

    Reduction: The compound can be oxidized to form corresponding N-oxides using oxidizing agents like hydrogen peroxide.

    Substitution: The aromatic rings can undergo electrophilic substitution reactions, such as nitration, sulfonation, and halogenation.

Common Reagents and Conditions

    Oxidation: Hydrogen gas, palladium catalyst.

    Reduction: Hydrogen peroxide, acetic acid.

    Substitution: Nitric acid, sulfuric acid, halogens.

Major Products Formed

    Reduction: Formation of amino derivatives.

    Oxidation: Formation of N-oxides.

    Substitution: Formation of various substituted aromatic derivatives.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a ligand in receptor binding studies.

    Medicine: Studied for its potential therapeutic effects, including anti-inflammatory and analgesic properties.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-(4-chlorophenyl)-4-(4-fluoro-5-methyl-2-nitrophenyl)piperazine-1-carboxamide involves its interaction with specific molecular targets, such as receptors or enzymes. The compound may exert its effects by binding to these targets and modulating their activity, leading to downstream effects on cellular pathways. The exact molecular targets and pathways involved can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Comparative Analysis with Structurally Similar Compounds

Structural Modifications and Substituent Effects

The piperazine-carboxamide scaffold is a common pharmacophore in medicinal chemistry. Key structural variations among analogues include:

Compound Name Substituents on Piperazine-Attached Phenyl Ring Key Functional Groups on Carboxamide Nitrogen Melting Point (°C) Yield (%) Biological Notes (if available)
Target Compound 2-Nitro, 4-fluoro, 5-methyl 4-chlorophenyl - - Research use
A25 () None (quinazolinone-methyl) 2-chloro-6-fluorophenyl 191.2–202.8 47.8–54.1 Not specified
A6 () 4-oxo-3,4-dihydroquinazolin-2-yl-methyl 4-chlorophenyl 189.8–191.4 48.1 Not specified
Compound 64 () Purine core 4-fluorophenyl 234–235 100 Cannabidiol analog
SR141716 Analogues () Pyrazole core Piperidinyl/cyclohexyl/morpholino - - CB1 receptor antagonists
  • Quinazolinone vs. Nitrophenyl: A6 () replaces the nitrophenyl group with a quinazolinone-methyl moiety, which could improve hydrogen-bonding interactions but reduce lipophilicity .

Pharmacological and Functional Insights

  • Receptor Targeting: SR141716 analogues () demonstrate that piperazine-carboxamide modifications (e.g., hydrazides vs. amides) significantly alter cannabinoid receptor binding affinity, suggesting the target compound’s nitro group may similarly modulate selectivity .

Biological Activity

N-(4-chlorophenyl)-4-(4-fluoro-5-methyl-2-nitrophenyl)piperazine-1-carboxamide is a compound of increasing interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, focusing on its interactions with neurotransmitter systems, potential therapeutic applications, and relevant research findings.

Molecular Characteristics

  • Molecular Formula : C13_{13}H13_{13}ClFN_{N}O2_{2}
  • Molecular Weight : 275.71 g/mol
  • CAS Number : 1261079-66-6

The compound features a piperazine ring, which is known for its ability to interact with various biological targets, particularly neurotransmitter receptors.

Neurotransmitter Modulation

The primary biological activity of this compound is attributed to its modulation of neurotransmitter systems, particularly serotonin and dopamine receptors. The presence of the piperazine moiety enhances the compound's affinity for these receptors, making it a candidate for treating psychiatric disorders.

Anticancer Properties

Recent studies have indicated that compounds with similar structural features exhibit anticancer properties. For instance, derivatives of piperazine have been shown to inhibit cancer cell proliferation through various mechanisms, including the induction of apoptosis and inhibition of cell cycle progression. The nitrophenyl group in this compound may enhance its binding affinity to specific targets involved in cancer pathways.

In Vitro Studies

In vitro studies have demonstrated the efficacy of related piperazine derivatives against various cancer cell lines. For example:

Compound NameIC50_{50} (µM)Target
Compound A32.2HCV NS5B RNA polymerase
Compound B0.35HIV-1 reverse transcriptase

These findings suggest that this compound may possess similar anticancer effects.

Study 1: Antiviral Activity

A study published in MDPI reported that certain piperazine derivatives showed promising antiviral activity against Hepatitis C Virus (HCV). The mechanism involved the inhibition of viral replication through interference with RNA polymerase activity . Although specific data on this compound is limited, the structural similarities suggest potential antiviral properties.

Study 2: Antidepressant Effects

Another research study highlighted the antidepressant-like effects of piperazine derivatives in animal models. The compounds were found to increase serotonin levels in the brain, which is crucial for mood regulation . This aligns with the expected pharmacological profile of this compound.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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N-(4-chlorophenyl)-4-(4-fluoro-5-methyl-2-nitrophenyl)piperazine-1-carboxamide
Reactant of Route 2
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N-(4-chlorophenyl)-4-(4-fluoro-5-methyl-2-nitrophenyl)piperazine-1-carboxamide

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